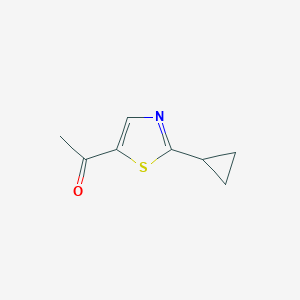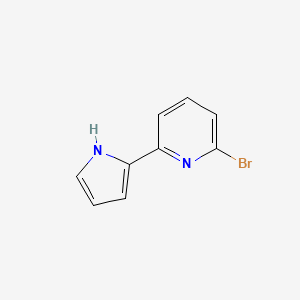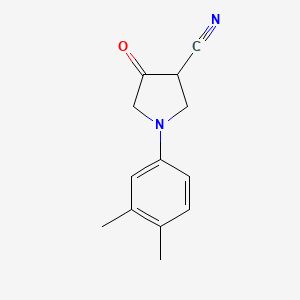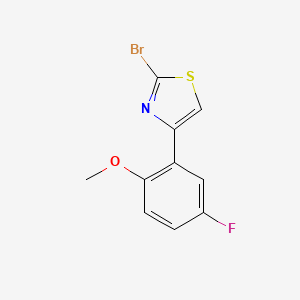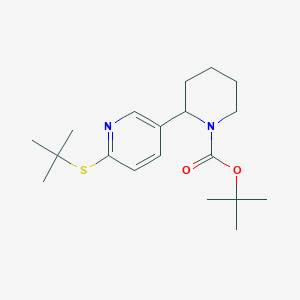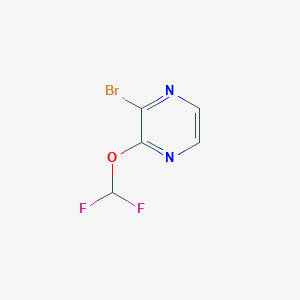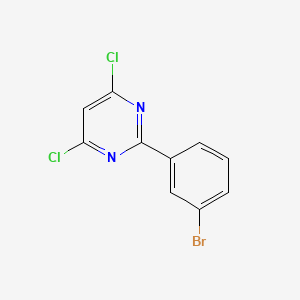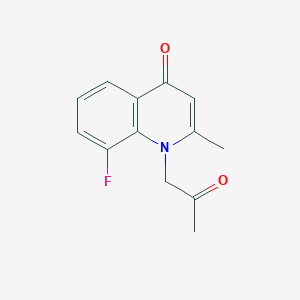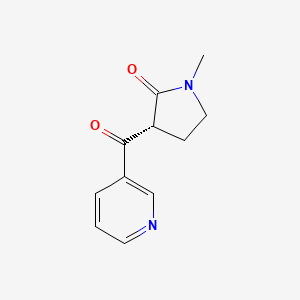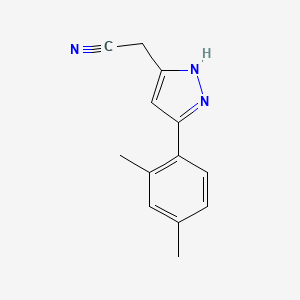
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol typically involves the reaction of indoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent, with the reaction mixture being refluxed for a specified period . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant antioxidant properties, protecting cells from oxidative stress.
Medicine: It has shown promise as a neuroprotective agent, particularly in the treatment of ischemic stroke.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been found to bind to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which play a crucial role in neuroprotection . Additionally, the compound can modulate the secretion of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-ol can be compared with other indoline derivatives, such as:
3-(Indolin-1-yl)propan-1-ol: Similar in structure but lacks the pyridine ring, which may result in different biological activities.
3-(5-Methoxyindolin-1-yl)propan-1-ol: Contains a methoxy group, which can influence its chemical reactivity and biological properties.
3-(6-Methylindolin-1-yl)propan-1-ol: The presence of a methyl group can alter its interaction with molecular targets.
The uniqueness of this compound lies in its specific structure, which combines the indoline and pyridine moieties, providing a distinct set of chemical and biological properties .
Propriétés
Formule moléculaire |
C17H20N2O |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C17H20N2O/c1-3-16(20)14-11-18-17(10-12(14)2)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11,16,20H,3,8-9H2,1-2H3 |
Clé InChI |
SBILEGRDEDXRER-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CN=C(C=C1C)N2CCC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



